

An In-depth Technical Guide to the Odor Profile of Thiogeraniol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiogeraniol*

Cat. No.: B3425138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiogeraniol, systematically known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is a sulfur-containing monoterpenoid and a thiol analog of geraniol.^{[1][2]} It is recognized for its potent and complex aroma, making it a significant compound in the flavor and fragrance industry.^[3] This technical guide provides a comprehensive overview of the odor profile of **thiogeraniol**, including its chemical properties, sensory characteristics, and the underlying principles of its perception. The information is intended for researchers, scientists, and professionals involved in drug development and sensory science.

Chemical and Physical Properties

A foundational understanding of **thiogeraniol**'s chemical and physical properties is essential for its application and study. These properties influence its volatility, stability, and interaction with olfactory receptors.

Property	Value	Reference
Chemical Formula	$C_{10}H_{18}S$	[3]
Molecular Weight	170.32 g/mol	[3]
CAS Number	39067-80-6	[4]
FEMA Number	3472	[4]
Appearance	Yellow to orange clear liquid	[4]
Boiling Point	58 °C @ 0.35 mmHg	[4]
Flash Point	127 °F (52.78 °C)	[4]
Solubility	Soluble in alcohol; water solubility estimated at 4.179 mg/L @ 25 °C	[4]

Odor Profile: A Complex Sensory Experience

Thiogeraniol possesses a multifaceted odor profile characterized by a combination of green, sulfurous, fruity, and minty notes. Its high odor strength necessitates evaluation in diluted solutions to appreciate its nuanced aroma fully.[\[4\]](#)

Qualitative Odor Descriptors

The sensory perception of **thiogeraniol** is rich and has been described using a variety of terms by perfumers and sensory scientists.

Odor Descriptor	Description	Reference
Green	A primary and dominant note, suggesting fresh-cut grass or leaves.	[4]
Sulfurous	A characteristic note for a thiol, which can range from slightly pungent to more pronounced.	[4]
Fruity	Described with nuances of berry and rhubarb, adding a sweet and slightly tart dimension.	[4]
Citrus	A bright, zesty note that contributes to the freshness of the overall aroma.	[4]
Minty	A cool and refreshing undertone.	[4]
Catty	A subtle nuance, often associated with certain sulfur compounds, reminiscent of blackcurrant bud.	[4]

Quantitative Sensory Data

While a specific, experimentally determined odor threshold for **thiogeraniol** in standard units such as ng/L in air is not readily available in the reviewed literature, its high odor strength is consistently noted. For context, a study on various monoterpenoid mercaptans, structurally related to **thiogeraniol**, reported a wide range of odor thresholds, with some exhibiting extremely low values, indicating high potency.[4] The recommended usage level in fragrance concentrates is up to 0.0100%, which further attests to its intensity.[5]

Experimental Protocols for Sensory Evaluation

The evaluation of potent aroma compounds like **thiogeraniol** requires standardized and carefully controlled methodologies to ensure accurate and reproducible results. Gas Chromatography-Olfactometry (GC-O) is a key technique for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification of individual odor-active compounds in a complex mixture and the characterization of their specific aroma qualities.[\[1\]](#)

A generalized GC-O protocol for the analysis of volatile sulfur compounds in a fragrance or flavor matrix would typically involve:

- Sample Preparation: Dilution of the **thiogeraniol** sample in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for GC analysis and sensory perception. Headspace analysis, such as solid-phase microextraction (SPME), can also be employed to sample the volatile fraction above the liquid.
- Gas Chromatography:
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5 or DB-Wax) is commonly used for the separation of volatile compounds.
 - Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points and interactions with the stationary phase.
 - Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.
- Olfactometry:
 - Effluent Splitting: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port.
 - Sniffing Port: The sniffing port is heated to prevent condensation and humidified air is added to the effluent to prevent nasal dehydration of the assessor.

- Sensory Evaluation: A trained panel of assessors sniffs the effluent at the sniffing port and records the retention time, duration, intensity, and a descriptor for each detected odor.
- Data Analysis: The olfactometric data is compiled into an aromagram, which is a chromatogram that displays the sensory information. This is then correlated with the data from the conventional detector to identify the compounds responsible for the specific odors.

Figure 1: Generalized workflow for GC-O analysis.

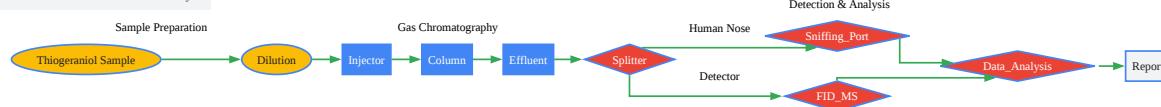
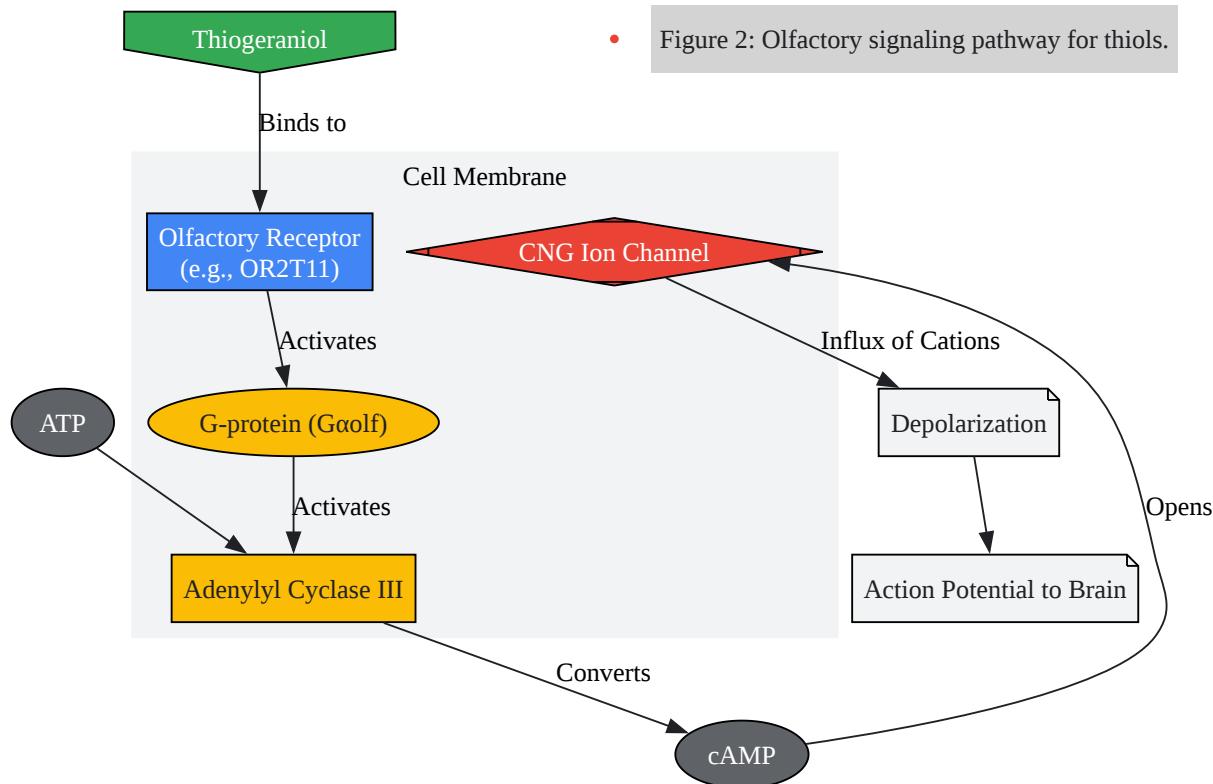

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for GC-O analysis.


Olfactory Signaling Pathway

The perception of **thiogeraniol**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. ORs are a large family of G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

For thiols, research suggests a specific mechanism involving metal ions. The human olfactory receptor OR2T11 has been identified as a receptor for low-molecular-weight thiols.^[6] Studies have shown that the presence of copper ions (Cu^{2+}) can significantly enhance the response of this receptor to thiols, suggesting that copper may act as a cofactor in the binding and activation process.^[6] While the direct interaction of **thiogeraniol** with OR2T11 has not been explicitly documented in the reviewed literature, its structural similarity to other known ligands of this receptor makes it a plausible candidate for interaction.

The general signaling pathway for olfaction is as follows:

- Odorant Binding: **Thiogeraniol** binds to a specific olfactory receptor (potentially OR2T11).
- G-protein Activation: The activated OR interacts with and activates a heterotrimeric G-protein (G_{olf}).
- Adenylyl Cyclase Activation: The activated G_{olf} subunit dissociates and activates adenylyl cyclase III.
- cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels leads to depolarization of the olfactory sensory neuron.
- Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

[Click to download full resolution via product page](#)

Figure 2: Olfactory signaling pathway for thiols.

Conclusion

Thiogeraniol is a commercially important aroma chemical with a complex and potent odor profile. Its characteristic green, sulfurous, fruity, and minty notes make it a valuable ingredient in the creation of a wide range of fragrances and flavors. While its qualitative sensory attributes are well-documented, further research is needed to determine a precise odor threshold and to fully elucidate the specific olfactory receptors and molecular mechanisms involved in its perception. The methodologies and pathways described in this guide provide a framework for future investigations into this and other important sulfur-containing fragrance compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thiogeraniol, 39067-80-6 [thegoodscentscompany.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Odor Profile of Thiogeraniol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3425138#understanding-the-odor-profile-of-thiogeraniol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com